molecular formula C15H11N3O2 B12746702 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- CAS No. 159112-54-6

2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo-

Cat. No.: B12746702
CAS No.: 159112-54-6
M. Wt: 265.27 g/mol
InChI Key: DTFWDVYBERBUSS-UHFFFAOYSA-N
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Description

2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The unique structure of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphoryl chloride to form the desired aldehyde intermediate . This intermediate can then undergo further reactions to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano(3,2-c)quinoline-3-carbonitrile, 5-(dimethylamino)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyranoquinoline compounds .

Mechanism of Action

Properties

CAS No.

159112-54-6

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

5-(dimethylamino)-2-oxopyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C15H11N3O2/c1-18(2)14-11-7-9(8-16)15(19)20-13(11)10-5-3-4-6-12(10)17-14/h3-7H,1-2H3

InChI Key

DTFWDVYBERBUSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C3=C1C=C(C(=O)O3)C#N

Origin of Product

United States

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